5-Lipoxygenase Inhibition: A Clear Absence of Activity Distinguishes from Potent Inhibitors
1-(4-Trifluoromethyl-phenyl)-cyclobutanol was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 µM and showed no significant activity [1]. In contrast, the clinical 5-LOX inhibitor Zileuton exhibits an IC50 of 0.5 µM in the same enzyme class . This 200-fold difference in potency demonstrates that the compound does not interfere with this critical inflammatory pathway, an important selectivity consideration for researchers seeking to avoid off-target 5-LOX inhibition.
| Evidence Dimension | 5-Lipoxygenase Inhibition |
|---|---|
| Target Compound Data | No significant inhibition at 100 µM |
| Comparator Or Baseline | Zileuton IC50 = 0.5 µM |
| Quantified Difference | >200-fold difference |
| Conditions | RBL-1 cell-based assay |
Why This Matters
This data is critical for procurement decisions in inflammatory disease research, as it confirms the compound does not engage the 5-LOX pathway, avoiding confounding off-target effects in leukotriene modulation studies.
- [1] ChEMBL. CHEMBL620010: Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM; NS = no significant activity. EMBL-EBI. View Source
